

Technical Guide to MK204: An Aldose-Keto Reductase 1B10 (AKR1B10) Inhibitor

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Compound of Interest		
Compound Name:	MK204	
Cat. No.:	B15623749	Get Quote

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Introduction

MK204 is a potent and selective inhibitor of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10), a promising therapeutic target in oncology.[1] This technical guide provides comprehensive information on the chemical properties, biological activity, and relevant experimental protocols for **MK204**, intended to facilitate further research and development.

Chemical and Physical Properties

MK204, with the chemical name 2-[5-Chloro-2-[[[(2,3,4,5,6-pentabromophenyl)methyl]amino]carbonyl]phenoxy]-acetic acid, is a halogenated phenoxyacetic acid derivative.[1]

Property	Value	Reference
CAS Number	1959605-73-2	[1]
Molecular Weight	714.22 g/mol	[1]
Molecular Formula	C16H9Br5CINO4	[1]
Solubility	DMSO: 3 mg/mL (warmed)	[1]



Biological Activity and Mechanism of Action

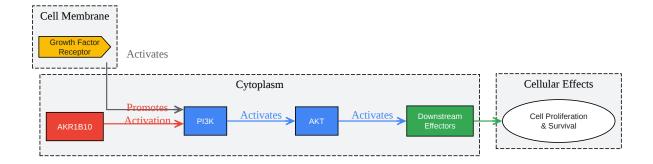
MK204 is a highly potent and selective inhibitor of AKR1B10. It exhibits significantly greater inhibitory activity against AKR1B10 compared to the closely related enzyme aldose reductase (AR), making it a valuable tool for studying the specific roles of AKR1B10.[1]

The selectivity of **MK204** for AKR1B10 is attributed to its ability to interact with a distinct inner specificity pocket in the enzyme that is not present in aldose reductase.[1] Molecular dynamics simulations have suggested that the bulky pentabromophenyl group of **MK204** plays a crucial role in its selective binding to AKR1B10.

Target	IC50
AKR1B10	80 nM
Aldose Reductase (AR)	21.7 μΜ

AKR1B10 Signaling Pathway in Cancer

AKR1B10 is overexpressed in various cancers and has been implicated in promoting cell proliferation, migration, and chemoresistance. One of the key signaling pathways modulated by AKR1B10 is the PI3K/AKT pathway.[2][3][4] Overexpression of AKR1B10 has been shown to activate this pathway, leading to downstream effects that promote cancer progression.[2][3][4]





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AKR1B10-mediated activation of the PI3K/AKT signaling pathway.

Experimental Protocols Determination of AKR1B10 Inhibitory Activity (IC50)

The following is a general protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against AKR1B10, based on commonly used methods.[5]

Materials:

- Recombinant human AKR1B10 enzyme
- NADPH (cofactor)
- DL-glyceraldehyde (substrate)
- Sodium phosphate buffer (100 mM, pH 7.5)
- MK204 or other test inhibitors dissolved in DMSO
- 96-well microplate
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare a reaction mixture in each well of a 96-well plate containing:
 - 100 mM sodium phosphate buffer (pH 7.5)
 - 0.2 mM NADPH
 - 0.3 μM recombinant human AKR1B10
 - Varying concentrations of the inhibitor (MK204) or DMSO as a control.
- Pre-incubate the mixture at room temperature for 10 minutes.



- Initiate the reaction by adding the substrate, DL-glyceraldehyde, to a final concentration of 7.5 mM.
- Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The reaction rate is calculated from the linear portion of the absorbance curve.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Note: This is a generalized protocol. For specific experimental details, it is recommended to consult the primary literature, such as Cousido-Siah A, et al. ACS Chem Biol. 2016 Oct 21;11(10):2693-2705.

Conclusion

MK204 is a valuable chemical probe for studying the biological functions of AKR1B10 and a promising lead compound for the development of novel anticancer therapeutics. Its high potency and selectivity for AKR1B10 over aldose reductase make it a superior tool for dissecting the specific roles of this enzyme in cancer biology. Further investigation into the mechanism of action of **MK204** and its effects on downstream signaling pathways, such as the PI3K/AKT pathway, will be crucial for its clinical development.

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